![molecular formula C22H23N3O2 B2677133 (E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide CAS No. 478064-18-5](/img/structure/B2677133.png)
(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide, commonly known as IMPA, is a small molecule that has been extensively studied for its potential applications in scientific research. IMPA is a synthetic compound with a molecular weight of about 300 Da, and it is composed of an imidazole, an aromatic ring, and an alkene group. IMPA has a variety of biochemical and physiological effects, and it has been used in a range of laboratory experiments.
科学的研究の応用
IMPA has been used in a variety of scientific research applications. It has been used in studies of cell signaling, gene regulation, and protein-protein interactions. It has also been used in studies of enzyme inhibition, drug delivery, and drug metabolism. IMPA has also been used in studies of cancer cell proliferation and apoptosis, as well as in studies of neurodegenerative diseases.
作用機序
IMPA is believed to act as an agonist of the G-protein coupled receptor GPR55. GPR55 is involved in the regulation of cell proliferation and apoptosis, as well as in the regulation of inflammation and pain. IMPA binds to GPR55 and activates it, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects
IMPA has a variety of biochemical and physiological effects. It has been shown to modulate cell proliferation, apoptosis, and inflammation. It has also been shown to modulate pain and neurodegenerative processes. In addition, IMPA has been shown to modulate the activity of enzymes and proteins involved in drug metabolism and drug delivery.
実験室実験の利点と制限
IMPA has several advantages for laboratory experiments. It is easy to synthesize and it is stable in a variety of conditions. It is also relatively inexpensive and it has a wide range of biochemical and physiological effects. However, IMPA has some limitations. It has a relatively low affinity for GPR55 and it is not suitable for use in long-term studies.
将来の方向性
There are several potential future directions for IMPA research. It could be used in combination with other compounds to modulate cell signaling pathways. It could also be used to study the effects of GPR55 activation on other diseases, such as diabetes and obesity. In addition, IMPA could be used to study the effects of GPR55 activation on aging and longevity. Finally, IMPA could be used to develop new drugs for the treatment of a variety of diseases.
合成法
IMPA can be synthesized using a variety of methods. One of the most common methods is the reaction of phenylacetic acid with imidazole and an alkyne in the presence of a palladium catalyst. This method is simple and efficient, and it produces high yields of IMPA. Other methods of synthesis involve the reaction of an aldehyde with an imidazole and an alkyne, or the reaction of a nitrile with an imidazole and an alkyne.
特性
IUPAC Name |
(E)-N-(3-imidazol-1-ylpropyl)-3-(2-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-27-21-11-6-5-10-19(21)16-20(18-8-3-2-4-9-18)22(26)24-12-7-14-25-15-13-23-17-25/h2-6,8-11,13,15-17H,7,12,14H2,1H3,(H,24,26)/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRZKUKSVXRATK-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C2=CC=CC=C2)/C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

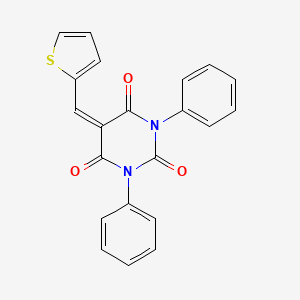
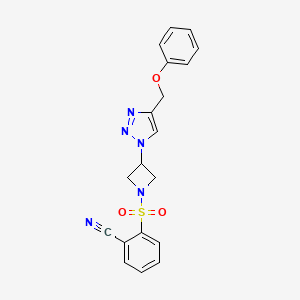
![Ethyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2677054.png)
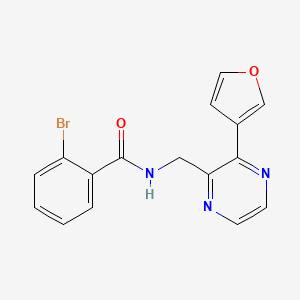
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2677056.png)
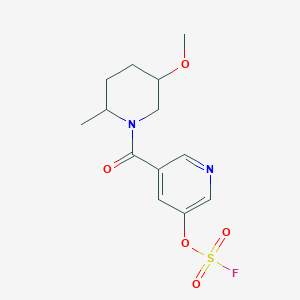
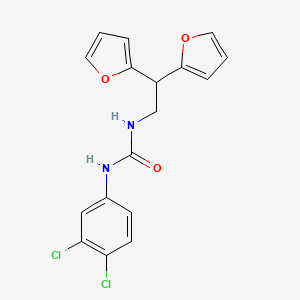
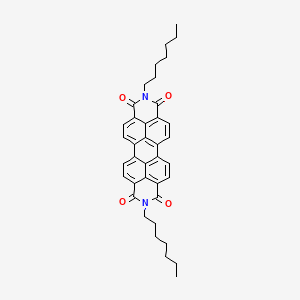
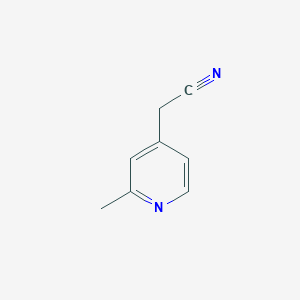
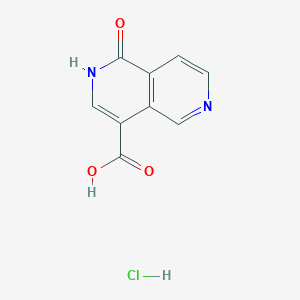
![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride](/img/no-structure.png)
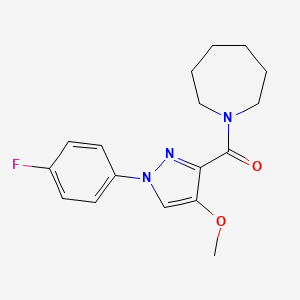
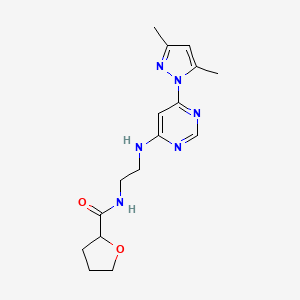
![2-(2,4-difluorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2677073.png)